tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
CAS No.: 1221341-46-3
Cat. No.: VC11709146
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-46-3 |
|---|---|
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate |
| Standard InChI | InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3 |
| Standard InChI Key | CWYPZUPXNJKXHY-UHFFFAOYSA-N |
| SMILES | CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
The IUPAC name of the compound, tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate , reflects its three primary functional groups: a tert-butyl ester, a 2-chlorobenzylamine group, and a methyl-substituted propanoate chain. The molecular structure is defined by the SMILES string CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C , which encodes the spatial arrangement of these groups. The InChIKey CWYPZUPXNJKXHY-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
The compound’s 2D and 3D conformational models, available via PubChem , reveal a bent geometry due to steric interactions between the tert-butyl group and the chlorophenyl ring. The methyl group at the propanoate’s β-position introduces additional steric hindrance, potentially influencing reactivity and crystallization behavior.
Synonyms and Registry Data
Synonyms for this compound include tert-Butyl 3-((2-chlorobenzyl)amino)-2-methylpropanoate, MFCD14707478, and AKOS027427862 . Its PubChem CID (46318591) and CAS registry number (1221341-46-3) are critical for unambiguous identification in chemical databases.
Synthesis and Manufacturing
Challenges in Optimization
The steric bulk of the tert-butyl group and electron-withdrawing chlorine atom may necessitate elevated temperatures or prolonged reaction times to achieve satisfactory yields. Catalytic systems leveraging ligands like 2,2':6',2''-terpyridine could mitigate these issues by stabilizing transition states during amination.
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm), ester C=O (~1740 cm), and C–Cl (~750 cm) .
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NMR: The tert-butyl group would produce a singlet at ~1.4 ppm () and 28 ppm (), while the chlorophenyl aromatic protons would resonate between 7.2–7.5 ppm .
Applications and Research Findings
Pharmaceutical Intermediates
The 2-chlorophenyl group is a common pharmacophore in bioactive molecules, appearing in antipsychotics (e.g., loxapine) and antifungal agents . The tert-butyl ester may serve as a protecting group for carboxylic acids during solid-phase peptide synthesis , with subsequent deprotection under acidic conditions.
Agrochemistry and Material Science
Chlorinated aromatic amines are precursors to herbicides and pesticides. The compound’s lipophilicity could enhance membrane permeability in plant systemic formulations. Additionally, its rigid structure might aid in designing liquid crystals or metal-organic frameworks (MOFs) .
Table 2: Comparative Analysis of Structural Analogs
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